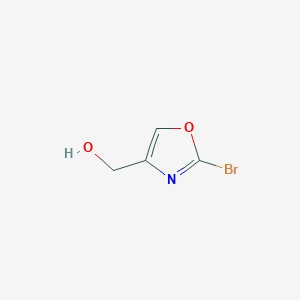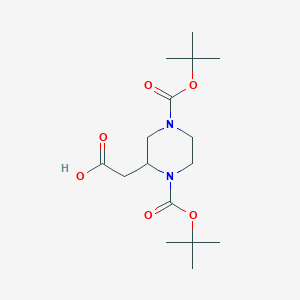
1,4-Di-Boc-2-piperazineacetic acid
Descripción general
Descripción
1,4-Di-Boc-2-piperazineacetic acid, also known as 2-[1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinyl]acetic acid, is a piperazine derivative commonly used in organic synthesis. It has a molecular formula of C16H28N2O6 and an average mass of 344.403 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Di-Boc-2-piperazineacetic acid, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .Molecular Structure Analysis
The molecular structure of 1,4-Di-Boc-2-piperazineacetic acid consists of a piperazine ring with two tert-butoxycarbonyl (Boc) groups attached at the 1 and 4 positions, and an acetic acid group attached at the 2 position .Chemical Reactions Analysis
The Boc group in 1,4-Di-Boc-2-piperazineacetic acid is stable towards most nucleophiles and bases . This allows for orthogonal protection strategies using a base-labile protection group such as Fmoc . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
1,4-Di-Boc-2-piperazineacetic acid has a predicted boiling point of 461.2±20.0 °C and a predicted density of 1.166±0.06 g/cm3 . It also has a predicted acidity coefficient (pKa) of 4.67±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chelating Agents
The synthesis of bifunctional tetraaza macrocycles using BOC-protected amino disuccinimido esters, including processes that yield substituted macrocyclic amines, demonstrates the utility of related compounds in preparing chelating agents for potential applications in radiopharmaceuticals and diagnostic imaging (McMurry et al., 1992).
Bioimaging
Derivatives with piperazine subunits have been synthesized for applications in bioimaging. These compounds exhibit fluorescence enhancement in response to changes in pH, making them useful as fluorescent pH probes for biological research (Deng et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Novel derivatives containing 1,4-Di-Boc-2-piperazineacetic acid structures have shown potential in antimicrobial and anti-inflammatory applications. This includes the synthesis of compounds that demonstrated activities against a range of Gram-positive and Gram-negative bacteria, as well as anti-inflammatory properties in vivo (Al-Omar et al., 2010).
Drug Discovery and Development
The development of non-amide-based combinatorial libraries from N-Boc-iminodiacetic acid showcases the versatility of related compounds in drug discovery. These libraries have been screened for activity against transcription factors involved in colorectal cancer, highlighting their potential in therapeutic applications (Boger et al., 2000).
Solid Phase Synthesis
Compounds related to 1,4-Di-Boc-2-piperazineacetic acid have been used in the solid-phase synthesis of piperazinones, demonstrating the efficiency of these derivatives in synthesizing complex molecules that could be used in various pharmaceutical and chemical applications (Gonzalez-Gomez et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKITKFSSMMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655109 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di-Boc-2-piperazineacetic acid | |
CAS RN |
368442-00-6 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1498853.png)

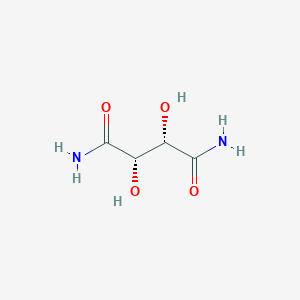


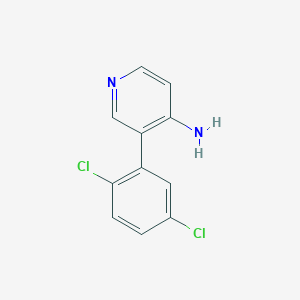
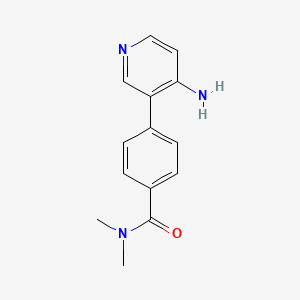


![2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol](/img/structure/B1498876.png)
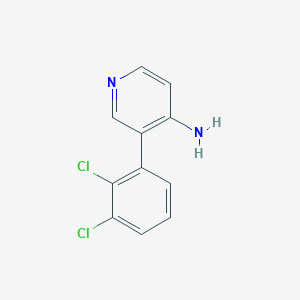

![methyl 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1498883.png)
